Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate

CAS No.: 1088994-20-0

Cat. No.: VC3286506

Molecular Formula: C13H12N2O2

Molecular Weight: 228.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1088994-20-0 |

|---|---|

| Molecular Formula | C13H12N2O2 |

| Molecular Weight | 228.25 g/mol |

| IUPAC Name | methyl 5-methyl-2-pyrimidin-2-ylbenzoate |

| Standard InChI | InChI=1S/C13H12N2O2/c1-9-4-5-10(11(8-9)13(16)17-2)12-14-6-3-7-15-12/h3-8H,1-2H3 |

| Standard InChI Key | CLMWIPNRUDBNEW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)OC |

| Canonical SMILES | CC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)OC |

Introduction

Chemical Structure and Properties

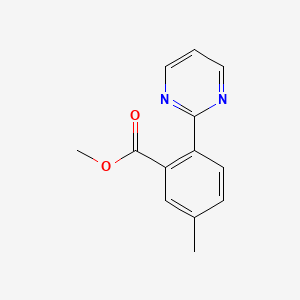

Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate features a central benzene ring with three key substituents: a methyl group at the 5-position, a pyrimidin-2-yl group at the 2-position, and a methyl ester group. This arrangement creates a unique molecular architecture that determines its chemical behavior and applications.

Physical and Chemical Properties

The compound's essential characteristics are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1088994-20-0 |

| Molecular Formula | C13H12N2O2 |

| Molecular Weight | 228.25 g/mol |

| IUPAC Name | methyl 5-methyl-2-pyrimidin-2-ylbenzoate |

| Standard InChI | InChI=1S/C13H12N2O2/c1-9-4-5-10(11(8-9)13(16)17-2)12-14-6-3-7-15-12/h3-8H,1-2H3 |

| Standard InChIKey | CLMWIPNRUDBNEW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)OC |

| PubChem Compound ID | 58332757 |

The molecular structure contains several notable features that influence its reactivity and potential applications. The pyrimidine ring introduces nitrogen heteroatoms that can participate in hydrogen bonding and coordination chemistry, while the methyl ester group provides an avenue for further functionalization through hydrolysis, transesterification, or reduction reactions.

Synthesis Methods

Although the search results don't provide a complete direct synthesis route specifically for Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate, they offer valuable insights into probable synthetic approaches based on related compounds.

Palladium-Catalyzed Cross-Coupling

The synthesis likely involves palladium-catalyzed cross-coupling reactions between suitable precursors. This approach is supported by information regarding related syntheses:

"Methyl 2-iodo-5-methylbenzoate (104.13 g; 358 mmol) is dissolved in THF (500 ml) under an inert nitrogen atmosphere followed by the addition of triethlamine (150 ml; 1.07 mol) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (68.8 g; 537 mmol)."

Such reactions typically employ:

-

Palladium catalysts such as palladium(II)-acetate

-

Phosphine ligands (e.g., tri-(o-tolyl)-phosphine)

-

Inert atmosphere conditions

-

Suitable solvents like THF

The reaction conditions described continue with: "the mixture is additionally degassed by bubbling nitrogen gas in for 5 min. tri-(o-tolyl)-phosphine (5.45 g; 17.9 mmol) and palladium(II)-acetate (2.01 g; 8.96 mmol) is added and the mixture is heated to 75° C. for 1 hour."

Via Acid Intermediate

Another synthetic approach involves first preparing the corresponding acid (5-Methyl-2-(pyrimidin-2-yl)benzoic acid) followed by esterification. Search results describe this acid synthesis with impressive yield:

"A solution of B1I from the previous step was charged to a visually clean 100 L flask through an in-line filter, concentrated and solvent switched to 2-MeTHF (-15 L). To this solution was added water (20 L) and then sodium hydroxide (10 N) (2.60 L, 26.0 mol). After the addition the reaction turned red and the heat source was set to 72°C. The mixture was aged at this temperature for 1.5 hours after which complete conversion was observed by HPLC analysis."

This process reportedly achieves a 97% yield of the corresponding carboxylic acid , which could then be converted to the methyl ester through standard esterification methods using methanol and an appropriate catalyst.

Applications in Chemical Research

Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate serves primarily as an intermediate in organic synthesis, particularly in pharmaceutical research. Its applications stem from both its inherent chemical properties and its ability to transform into more complex structures.

Pharmaceutical Synthesis

The compound's structure makes it valuable in pharmaceutical synthesis pathways, particularly in the development of compounds targeting sleep disorders:

"Research on Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate is limited, but it is part of a broader class of compounds used in pharmaceutical research. For example, 5-methyl-2-(pyrimidin-2-yl)benzoic acid is an important fragment in the synthesis of orexin receptor antagonists like Filorexant (MK-6096)."

This connection to orexin receptor antagonists highlights the compound's relevance to contemporary pharmaceutical research focused on sleep regulation mechanisms.

Role in Complex Molecule Synthesis

Patent literature indicates that this compound or its derivatives serve as building blocks for more complex molecular architectures. For example, one patent mentions compounds such as:

"[(S)-2-(5-Bromo-7-methyl-1H-benzoimidazol-2-yl)-2-methyl-pyrrolidin-1-yl]-(5-methyl-2-pyrimidin-2-yl-phenyl)-methanone."

Such complex structures illustrate how the basic scaffold can be incorporated into more elaborate molecular frameworks with potential biological activity. The methyl ester functionality provides a convenient handle for attachment to other molecular fragments through amide bond formation or other transformations.

Related Compounds

Several structurally related compounds appear in the search results, providing context for understanding the chemical relationships and potential transformations of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate.

5-Methyl-2-(pyrimidin-2-yl)benzoic Acid

The corresponding carboxylic acid form has the following properties:

This acid derivative is directly related to our target compound through hydrolysis of the methyl ester. The NMR data for this acid has been reported as: "1H NMR (500 MHz, DMSOd6): 12.65 (s, 1 H); 8.85-8.82 (m, 2 H); 7.78 (dd, J = 7.89, 2.34 Hz, 1 H); 7.49-7.37 (m, 3 H); 2.40 (s, 3 H)."

Methyl 2-chloro-5-(pyrimidin-2-yl)benzoate

A closely related halogenated analog is Methyl 2-chloro-5-(pyrimidin-2-yl)benzoate, which differs by having a chloro substituent instead of a methyl group. This compound has:

The presence of the chloro group alters the electronic properties and reactivity, potentially allowing for different synthetic transformations compared to the methyl-substituted analog.

Analytical Methods

The characterization of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate and related compounds typically involves several analytical techniques to confirm structure and purity.

Chromatographic Methods

HPLC analysis is mentioned as a method for monitoring reaction progress: "The mixture was aged at this temperature for 1.5 hours after which complete conversion was observed by HPLC analysis."

This suggests that liquid chromatography is an effective method for analyzing both the compound itself and monitoring synthetic reactions involving it.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume